molecular formula C15H19N3OS B2956337 N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1040677-67-5

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No. B2956337
M. Wt: 289.4
InChI Key: RHMBMXLVWYWQRZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activities

Derivatives of thiazole compounds, including those structurally related to N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, have been synthesized and evaluated for their anticancer properties. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and found that some exhibited reasonable anticancer activity against various human tumor cell lines, especially melanoma types (Duran & Demirayak, 2012).

Antibacterial and Antifungal Activities

Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds demonstrated promising antibacterial activities against several bacterial strains and exhibited excellent nematicidal activity, suggesting potential applications in designing new antibacterial agents (Lu et al., 2020).

Glutaminase Inhibition for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, compounds with a similar complexity to N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, demonstrates the potential of thiazole derivatives in inhibiting glutaminase. This enzyme plays a critical role in cancer cell metabolism. Shukla et al. (2012) synthesized and evaluated BPTES analogs for glutaminase inhibition, identifying compounds with potent inhibition and improved solubility, suggesting a therapeutic potential in cancer treatment (Shukla et al., 2012).

pKa Determination and Drug Precursor Potential

The pKa values of drug precursors are crucial for their pharmacokinetic properties. Duran and Canbaz (2013) investigated the pKa values of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, providing valuable data for drug design and development (Duran & Canbaz, 2013).

Antimicrobial Activities of Thiazole Derivatives

Saravanan et al. (2010) synthesized novel thiazole derivatives and evaluated their antimicrobial activities, finding significant antibacterial and antifungal effects. This study underscores the potential of thiazole and its derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-11(2)16-14(19)9-13-10-20-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMBMXLVWYWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

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